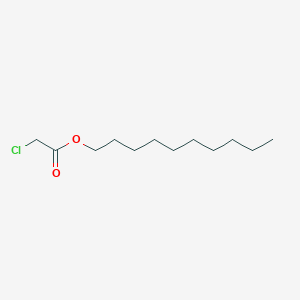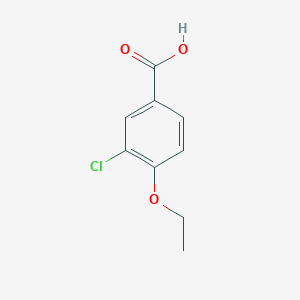
Decyl 2-chloroacetate
Übersicht
Beschreibung
Decyl 2-chloroacetate is a chemical compound with the CAS Number: 6974-05-6 . It has a molecular weight of 234.77 .
Molecular Structure Analysis
Decyl 2-chloroacetate has a linear formula of C12H23ClO2 . It contains a total of 37 bonds, including 14 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, and 1 aliphatic ester .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Catalytic Hydrodechlorination
Decyl 2-chloroacetate can be involved in the catalytic hydrodechlorination process. Zhou et al. (2013) examined the hydrodechlorination of chloroacetic acids, highlighting the potential use of related compounds in water treatment and pollution control (Zhou et al., 2013).
Enantioselective Kinetic Resolution
The compound has applications in enantioselective kinetic resolution, as investigated by Zhou et al. (2015). They utilized a similar compound, vinyl 2-chloroacetate, for the acylation of tetrahydroquinolin-4-ols and tetrahydro-1H-benzo[b]azepin-5-ols (Zhou et al., 2015).
Electrocatalytic Reduction
Xu et al. (2012) focused on the dechlorination of chloroacetic acids through electrocatalytic reduction, indicating potential uses in chemical processing and environmental remediation (Xu et al., 2012).
ESIPT-Based Fluorescent Probe
Nehra et al. (2020) developed a fluorescent probe using a chloro-acetic acid derivative, illustrating its application in biochemical research and diagnostics (Nehra et al., 2020).
Ion Transport Studies
Shamsipur and Raoufi (2002) utilized Decyl-18-crown-6, a related compound, for strontium ion transport studies, indicating its potential in separation sciences and analytical chemistry (Shamsipur & Raoufi, 2002).
Chemical Synthesis Optimization
Tsaplin et al. (2021) optimized the synthesis pathway of an antibacterial drug using decyl 2-chloroacetate, demonstrating its role in pharmaceutical manufacturing (Tsaplin et al., 2021).
Sonoelectrochemical Methods
Esclapez et al. (2012) explored the use of sonoelectrochemical methods for the dechlorination of chloroacetic acids, revealing potential applications in advanced water treatment technologies (Esclapez et al., 2012).
Single-Ni-Atom Catalysis
Xu et al. (2020) investigated a nickel-based catalyst for the electrochemical dechlorination reaction, which could have implications in environmental remediation and green chemistry (Xu et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
decyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAYVQKPZABXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281788 | |
| Record name | decyl 2-chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl 2-chloroacetate | |
CAS RN |
6974-05-6 | |
| Record name | NSC23052 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | decyl 2-chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)
![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)



![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)





![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)